Sulfadoxine sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

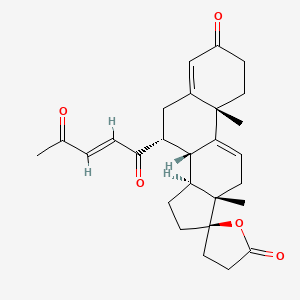

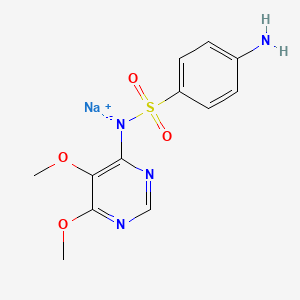

Sulfadoxine sodium: is a long-acting sulfonamide used primarily in combination with pyrimethamine to treat and prevent malaria. It is also employed in veterinary medicine to treat various infections in livestock. This compound works by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Reaction: Sulfadoxine sodium can be synthesized by reacting 4-chloro-5,6-dimethoxypyrimidine with sodium sulfadiazine.

One-Pot Synthesis: Another method involves a one-pot synthesis where the preparation of sodium salt, condensation reaction, and etherification reaction are carried out in a single reaction vessel.

Industrial Production Methods: The industrial production of this compound typically follows the condensation reaction method due to its simplicity and efficiency. The process does not require special equipment and is suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Sulfadoxine sodium can undergo oxidation reactions, although these are less common in its typical applications.

Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution can result in various substituted sulfonamides .

Applications De Recherche Scientifique

Chemistry: Sulfadoxine sodium is used as a reference compound in analytical chemistry for the development of spectrophotometric and chromatographic methods .

Biology: In biological research, this compound is used to study the inhibition of folic acid synthesis in microorganisms, providing insights into antimicrobial resistance mechanisms .

Medicine: Medically, this compound is combined with pyrimethamine to treat malaria, particularly in regions with chloroquine-resistant strains of Plasmodium falciparum .

Industry: In the veterinary industry, this compound is used to treat respiratory, urinary tract, and other infections in livestock .

Mécanisme D'action

Sulfadoxine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to folic acid. Folic acid is vital for DNA synthesis, repair, and methylation, which are crucial for cell growth and reproduction in microorganisms. By blocking this pathway, this compound effectively prevents the synthesis of folic acid, thereby inhibiting the growth and reproduction of the target microorganisms .

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Commonly used in veterinary medicine to treat infections in livestock.

Uniqueness: Sulfadoxine sodium is unique due to its long-acting nature, which allows for less frequent dosing compared to other sulfonamides. This property makes it particularly useful in combination therapies for malaria treatment and prevention .

Propriétés

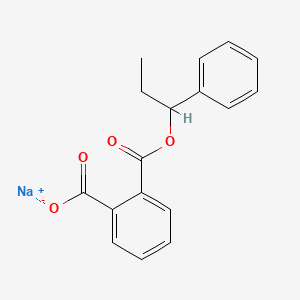

Numéro CAS |

23536-50-7 |

|---|---|

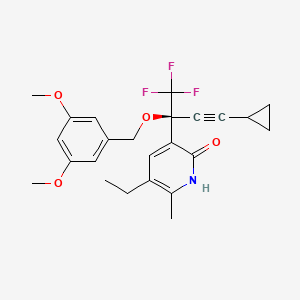

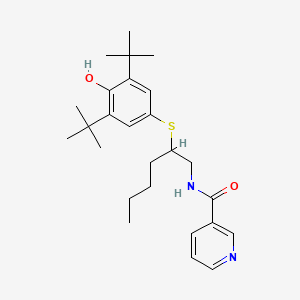

Formule moléculaire |

C12H13N4NaO4S |

Poids moléculaire |

332.31 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)sulfonyl-(5,6-dimethoxypyrimidin-4-yl)azanide |

InChI |

InChI=1S/C12H13N4O4S.Na/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 |

Clé InChI |

BRWVMICPOSOJRG-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(N=CN=C1OC)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.